molecular formula C9H10N2O2 B14814263 3-Amino-4-cyclopropoxypicolinaldehyde

3-Amino-4-cyclopropoxypicolinaldehyde

Cat. No.: B14814263
M. Wt: 178.19 g/mol
InChI Key: JWFLMYIKRLMLJK-UHFFFAOYSA-N
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Description

3-Amino-4-cyclopropoxypicolinaldehyde is an organic compound with the molecular formula C9H10N2O2 It is a derivative of picolinaldehyde, featuring an amino group at the 3-position and a cyclopropoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-cyclopropoxypicolinaldehyde typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable precursor followed by functional group transformations to introduce the amino and aldehyde groups. For instance, starting from 4-cyclopropoxypyridine, the introduction of an amino group at the 3-position can be achieved through nitration followed by reduction. The aldehyde group can then be introduced via formylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, yield, and cost-effectiveness. This could include the use of continuous-flow reactors to enhance reaction efficiency and safety, especially for steps involving hazardous reagents or conditions.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-cyclopropoxypicolinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 3-Amino-4-cyclopropoxypicolinic acid.

    Reduction: 3-Amino-4-cyclopropoxypicolinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-4-cyclopropoxypicolinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-cyclopropoxypicolinaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-cyclopropoxypyridine: Lacks the aldehyde group, making it less reactive in certain chemical transformations.

    4-Amino-3-cyclopropoxypicolinaldehyde: Isomer with different positioning of functional groups, leading to different reactivity and applications.

    3-Amino-4-cyclopropoxybenzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring, affecting its electronic properties and reactivity.

Uniqueness

3-Amino-4-cyclopropoxypicolinaldehyde is unique due to the combination of its functional groups and the cyclopropoxy substituent, which imparts distinct steric and electronic effects. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

3-amino-4-cyclopropyloxypyridine-2-carbaldehyde

InChI

InChI=1S/C9H10N2O2/c10-9-7(5-12)11-4-3-8(9)13-6-1-2-6/h3-6H,1-2,10H2

InChI Key

JWFLMYIKRLMLJK-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)C=O)N

Origin of Product

United States

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